molecular formula C20H22F2N2O3 B5546489 3-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol

3-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol

Cat. No. B5546489
M. Wt: 376.4 g/mol
InChI Key: WTWVBFOPVXUOHR-UHFFFAOYSA-N
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Description

3-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol is a complex organic compound involving a piperazine ring and multiple functional groups like phenol, carbonyl, and hydroxyethyl. The presence of difluorobenzyl enhances its chemical reactivity and potential applications in various fields.

Synthesis Analysis

Synthesis often involves multi-step organic reactions, starting with simpler molecules like amino alcohols, glyoxal, or other carbonyl precursors. For instance, a similar compound, 4,8-bis(2-Hydroxybenzyl)-cis-octahydro[1,4]-oxazino[3,2-b]-1,4-oxazine, was synthesized by reacting N-(2-hydroxybenzyl)-2-amino-1-ethanol with glyoxal (Xie et al., 2003).

Molecular Structure Analysis

The molecular structure is characterized by X-ray crystallography, revealing details like bond lengths, angles, and conformational geometry. The structure often features multiple rings and functional groups in specific orientations, influencing its reactivity and interactions (Yang et al., 2009).

Chemical Reactions and Properties

Chemical reactions primarily involve interactions at the functional groups. The presence of the piperazine ring and phenolic groups can lead to various reactions like substitution, oxidation, and ring transformations. For example, a piperazin-1-yl-phenol compound underwent oxidation in the presence of indole derivatives (Amani et al., 2012).

Physical Properties Analysis

Physical properties like melting point, solubility, and crystalline structure are determined through various analytical techniques. The compound's crystalline structure and solubility influence its application in different fields (Enroth et al., 1998).

Chemical Properties Analysis

Chemical properties are influenced by the presence and position of functional groups. Properties like acidity, basicity, reactivity with other compounds, and stability under various conditions are crucial. For example, the hydroxyl group in similar compounds impacts their reactivity and interactions with other molecules (Horswill et al., 1970).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing a piperazine ring act as antagonists at certain receptor sites in the body .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in preliminary studies, it could be further developed and studied for potential uses .

properties

IUPAC Name

[4-[(3,4-difluorophenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]-(3-hydroxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O3/c21-18-5-4-14(10-19(18)22)12-23-7-8-24(13-16(23)6-9-25)20(27)15-2-1-3-17(26)11-15/h1-5,10-11,16,25-26H,6-9,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWVBFOPVXUOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1C(=O)C2=CC(=CC=C2)O)CCO)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(3,4-Difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol

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